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molecular formula C11H11ClO B2540131 1-(3-Chlorophenyl)pent-4-en-1-one CAS No. 1342690-16-7

1-(3-Chlorophenyl)pent-4-en-1-one

Cat. No. B2540131
M. Wt: 194.66
InChI Key: IHFLMGMYVDKACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296736B2

Procedure details

To a solution of 3-chlorobenzoyl chloride (7 ml, 54.7 mmol) in THF (60 mL) was added copper (I) iodide (0.521 g, 2.73 mmol). The slurry was cooled to −10° C. and 3-butenylmagnesium bromide (0.5M in THF) (112 ml, 55.8 mmol) was added dropwise via cannula over 30 min. The reaction mixture was stirred at −10° C. for 1 h and then warmed to room temperature. The reaction mixture was concentrated to 25 mL and diluted with 100 mL DCM and 100 mL 1M HCl. The layers were separated and the organic layer was filtered. The filtrate was washed with sat. NaHCO3, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluent: 0 to 50% DCM in hexanes) to give the title compound.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.521 g
Type
catalyst
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH2:11]([Mg]Br)[CH2:12][CH:13]=[CH2:14]>C1COCC1.[Cu]I>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:14][CH2:13][CH:12]=[CH2:11])[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
copper (I) iodide
Quantity
0.521 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
112 mL
Type
reactant
Smiles
C(CC=C)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −10° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 25 mL
ADDITION
Type
ADDITION
Details
diluted with 100 mL DCM and 100 mL 1M HCl
CUSTOM
Type
CUSTOM
Details
The layers were separated
FILTRATION
Type
FILTRATION
Details
the organic layer was filtered
WASH
Type
WASH
Details
The filtrate was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluent: 0 to 50% DCM in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(CCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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